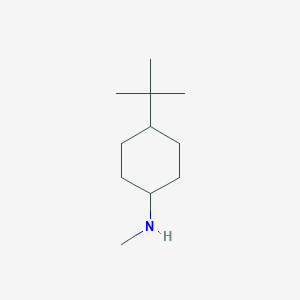

4-tert-butyl-N-methylcyclohexan-1-amine

Description

Positioning within Cyclohexane (B81311) Chemistry Research

A cornerstone of research into cyclohexane derivatives is the concept of conformational analysis, and 4-tert-butyl-N-methylcyclohexan-1-amine is a prime example for illustrating these principles. The presence of a bulky tert-butyl group plays a crucial role in "locking" the conformation of the cyclohexane ring. Due to significant steric hindrance, the tert-butyl group strongly prefers to occupy an equatorial position on the chair conformation of the cyclohexane ring to minimize 1,3-diaxial interactions. This conformational locking simplifies stereochemical analysis and makes this and related structures valuable models for studying reaction mechanisms and the effects of substituent orientation on reactivity.

The energy barrier for a ring flip that would place the tert-butyl group in an axial position is prohibitively high, meaning the ring is essentially fixed in one chair conformation. This conformational rigidity is a key feature that positions this compound and similar compounds as important substrates in stereochemical studies.

Significance of N-Alkyl Cyclohexylamine (B46788) Motifs in Chemical Science

The N-alkyl cyclohexylamine motif, of which this compound is a member, is a prevalent structural unit in a variety of chemical contexts, most notably in medicinal chemistry and materials science. Cyclohexylamine and its derivatives are recognized as important intermediates in the synthesis of a wide range of organic compounds. sincerechemicals.com

In the pharmaceutical industry, the cyclohexylamine scaffold is a key building block for numerous active pharmaceutical ingredients (APIs). These motifs are found in drugs with diverse therapeutic applications, including anti-inflammatory agents and cardiovascular treatments. sincerechemicals.com The lipophilic nature of the cyclohexane ring can enhance a drug's ability to cross cell membranes, a desirable property for many therapeutic agents. The N-alkyl group can be further functionalized, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Furthermore, arylcyclohexylamines, a related class of compounds, have been extensively studied for their psychoactive properties, with many acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This highlights the significance of the cyclohexylamine core in the development of neurologically active compounds. Beyond pharmaceuticals, N-alkyl cyclohexylamines can serve as catalysts or bases in chemical reactions and as precursors for the development of new materials such as polymers and coatings. ontosight.ai

Overview of Academic Research Areas Pertaining to this compound

While the broader class of N-alkyl cyclohexylamines has garnered significant academic interest, dedicated research focusing solely on this compound is limited. Much of the available literature investigates its precursors or closely related analogues. For instance, extensive research has been conducted on the synthesis and biological activity of derivatives of 4-tert-butylcyclohexanone, a common starting material for the synthesis of 4-tert-butylcyclohexylamine (B1205015) derivatives. researchgate.net

The primary academic interest in this compound likely lies in its utility as a synthetic intermediate. Its conformationally rigid structure makes it an ideal candidate for stereoselective synthesis, where the predictable orientation of its functional groups can be exploited to control the stereochemistry of subsequent reactions.

Research involving this compound would likely fall into the following areas:

Stereoselective Synthesis: Utilizing the fixed chair conformation to direct the approach of reagents and achieve high levels of stereocontrol in the synthesis of more complex molecules.

Conformational Analysis: As a model system to study the subtle effects of the N-methyl group on the conformational preferences of the cyclohexane ring, although the t-butyl group remains the dominant conformational determinant.

Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, it could be synthesized as part of a library of related compounds to probe the influence of the N-methyl group and the tert-butyl group on biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGRKTXZUZXXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31865-39-1 | |

| Record name | 4-tert-butyl-N-methylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conformational Analysis of 4 Tert Butyl N Methylcyclohexan 1 Amine

Theoretical Framework of Cyclohexane (B81311) Ring Conformation

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To avoid the significant angle and torsional strain of a planar structure, where bond angles would be 120° instead of the ideal tetrahedral angle of 109.5°, cyclohexane adopts a puckered, three-dimensional structure. wikipedia.orglibretexts.orglibretexts.org The most stable of these is the chair conformation , which is virtually free of ring strain. libretexts.orgstudy.comlibretexts.org In this conformation, all carbon-carbon bonds are staggered, minimizing torsional strain, and the C-C-C bond angles are approximately 111°, close to the ideal tetrahedral angle, thus minimizing angle strain. libretexts.orglibretexts.org

Another key feature of the chair conformation is the presence of two distinct types of hydrogen atom positions: axial and equatorial . study.commakingmolecules.com Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. wikipedia.orgmakingmolecules.com Through a process called ring flipping or chair-chair interconversion, a cyclohexane molecule can rapidly switch between two equivalent chair conformations. libretexts.orgpressbooks.pub During this process, all axial substituents become equatorial, and all equatorial substituents become axial. makingmolecules.compressbooks.pub

While the chair conformation is the most stable, other, higher-energy conformations exist, such as the boat and twist-boat conformations. libretexts.orgmakingmolecules.com The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. makingmolecules.com The twist-boat conformation is slightly more stable than the boat conformation as it alleviates some of this strain. libretexts.org

Conformational Energetics of the tert-Butyl Substituent

When a substituent is introduced onto the cyclohexane ring, the two chair conformations are no longer of equal energy. The relative stability of the conformers is determined by the steric interactions of the substituent with the rest of the ring.

The preference of a substituent to occupy the equatorial position over the axial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

This preference is primarily due to 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.orglibretexts.orglibretexts.org When a substituent is in the equatorial position, it points away from the ring, minimizing these unfavorable interactions. msu.edu The magnitude of the 1,3-diaxial interaction, and thus the A-value, generally increases with the size of the substituent. libretexts.orgutdallas.edu

| Substituent | A-Value (kcal/mol) |

| -Cl | 0.53 |

| -Br | 0.55 |

| -OH | 0.94 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

This table presents a selection of A-values for common substituents, illustrating the energetic cost of placing them in an axial position. masterorganicchemistry.comualberta.ca

The tert-butyl group is exceptionally bulky and has a very high A-value of approximately 5.0 kcal/mol. wikipedia.orgmasterorganicchemistry.comstackexchange.com This large energy difference means that the conformation with an axial tert-butyl group is highly disfavored. masterorganicchemistry.comchemistryschool.net The steric strain from the 1,3-diaxial interactions is so significant that the equilibrium between the two chair conformations overwhelmingly favors the conformer where the tert-butyl group is in the equatorial position. stackexchange.combrainly.in

This strong preference for the equatorial position leads to a phenomenon known as conformational locking . The tert-butyl group effectively "locks" the cyclohexane ring into a single, dominant chair conformation, preventing significant ring flipping. masterorganicchemistry.comchemistryschool.netbrainly.in For tert-butylcyclohexane, it is estimated that over 99.9% of the molecules exist in the conformation with the equatorial tert-butyl group at room temperature. libretexts.orgstackexchange.com

Conformational Behavior of the N-Methylamino Moiety

The N-methylamino group (-NHCH₃) is less sterically demanding than a tert-butyl group. Its conformational preference is influenced by factors such as the size of the methyl group and the potential for hydrogen bonding. Like other substituents, the N-methylamino group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The A-value for the -NH₂ group is approximately 1.2-1.6 kcal/mol, and the addition of a methyl group to the nitrogen is expected to slightly increase this value due to increased steric bulk.

Interplay of Steric and Electronic Effects from Multiple Substituents

Given the powerful conformational locking effect of the tert-butyl group, the cyclohexane ring in 4-tert-butyl-N-methylcyclohexan-1-amine will be almost exclusively in the chair conformation where the tert-butyl group is equatorial. This, in turn, dictates the position of the N-methylamino group at the C4 position.

In the cis isomer, if the tert-butyl group is equatorial, the N-methylamino group must be axial. In the trans isomer, with an equatorial tert-butyl group, the N-methylamino group will also be equatorial.

The stability of these isomers will be influenced by the steric interactions of the N-methylamino group. In the cis isomer, the axial N-methylamino group will experience 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. In the trans isomer, both bulky groups are in the more stable equatorial positions, minimizing steric strain. lumenlearning.com Therefore, the trans isomer is expected to be significantly more stable than the cis isomer.

While steric effects are dominant in this case, electronic effects such as hyperconjugation can also play a role in the conformational equilibria of substituted cyclohexanes, though their influence is generally less pronounced than the strong steric demands of a tert-butyl group. researchgate.net

Methodologies for Conformational Elucidation

Several experimental and computational methods are employed to study the conformations of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the axial or equatorial orientation of substituents. The coupling constants between adjacent protons are dependent on the dihedral angle between them, which differs for axial-axial, axial-equatorial, and equatorial-equatorial relationships. Low-temperature NMR can be used to "freeze out" the chair interconversion, allowing for the observation of distinct signals for the axial and equatorial conformers.

X-ray Crystallography: For solid compounds, X-ray crystallography can provide a precise three-dimensional structure of the molecule, definitively showing the conformation of the ring and the positions of the substituents.

Computational Chemistry: Molecular mechanics and quantum mechanics calculations are widely used to model the different conformations of a molecule and to calculate their relative energies. upenn.edu These methods can provide valuable insights into the conformational landscape and the energetic barriers between different conformers.

Experimental Spectroscopic Probes for Conformational Equilibria (e.g., Low-Temperature Nuclear Magnetic Resonance)

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the conformational equilibria of cyclohexane derivatives. At room temperature, the rate of chair-chair interconversion is typically rapid on the NMR timescale, resulting in a time-averaged spectrum. However, by cooling the sample to a sufficiently low temperature, this ring-flip process can be slowed down, allowing for the observation of distinct signals for each conformer.

For this compound, a low-temperature ¹³C NMR experiment would be expected to resolve the signals for the axial and equatorial N-methylamino conformers. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their stereochemical environment. In particular, the carbon bearing an axial substituent (C-1 in the cis isomer) and the carbons at the γ-position (C-3 and C-5) are known to be shielded (shifted to a lower frequency) compared to their counterparts in the equatorial conformer. This upfield shift is a hallmark of the steric compression associated with axial substituents.

By integrating the signals corresponding to the two conformers at a temperature where the equilibrium is frozen, the relative populations of the axial and equatorial isomers can be determined. This, in turn, allows for the calculation of the free energy difference (ΔG°) between them using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([equatorial]/[axial]).

Table 1: Predicted Low-Temperature ¹³C NMR Chemical Shift Differences for the Conformers of this compound

| Carbon Atom | Expected Chemical Shift Trend (Axial vs. Equatorial -NHMe) | Predicted Δδ (ppm) |

| C-1 | Axial shielded relative to equatorial | 5-7 |

| C-2, C-6 | Axial slightly deshielded relative to equatorial | 1-2 |

| C-3, C-5 | Axial shielded relative to equatorial | 4-6 |

| C-4 | Axial slightly shielded relative to equatorial | 0.5-1.5 |

| N-CH₃ | Axial shielded relative to equatorial | 3-5 |

Note: The predicted chemical shift differences are based on established trends for substituted cyclohexanes and may vary in an actual experiment.

Furthermore, dynamic NMR (DNMR) studies can be employed to determine the energy barrier to chair-chair interconversion. By monitoring the changes in the NMR lineshape as the temperature is increased from the slow-exchange regime, the coalescence temperature (T_c) can be identified. At this temperature, the signals for the two conformers merge into a single broad peak. The Gibbs free energy of activation (ΔG‡) for the ring-flip process can then be calculated using the Eyring equation.

Computational Approaches to Conformational Landscape Exploration (e.g., Molecular Mechanics, Density Functional Theory)

Computational chemistry provides a powerful complement to experimental studies for exploring the conformational landscape of molecules. Methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and the energy barriers between them.

Molecular Mechanics (MM) methods, such as MM3 and MM4, employ classical mechanics principles to model the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to rapidly screen a large number of possible conformations. For this compound, MM calculations would involve systematically rotating the bonds and evaluating the steric and torsional energies to identify the low-energy chair conformers. The large tert-butyl group would be fixed in an equatorial position, and the energy difference between the axial and equatorial orientations of the N-methylamino group would be calculated.

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can provide more reliable energy differences and geometric parameters. A geometry optimization would be performed for both the cis (axial -NHMe) and trans (equatorial -NHMe) isomers to find their minimum energy structures. The calculated electronic energies, after correction for zero-point vibrational energy (ZPVE), can be used to determine the relative stability of the two conformers.

Table 2: Hypothetical Calculated Relative Energies for the Conformers of this compound

| Method | Conformer | Relative Energy (kcal/mol) |

| Molecular Mechanics (MM3) | trans (Equatorial -NHMe) | 0.00 |

| cis (Axial -NHMe) | 1.85 | |

| Density Functional Theory (DFT) | trans (Equatorial -NHMe) | 0.00 |

| cis (Axial -NHMe) | 2.10 |

Note: These values are illustrative and represent typical energy differences for an N-methylamino group in a cyclohexane ring. Actual computational results would depend on the specific level of theory and basis set used.

The results from both MM and DFT calculations are expected to show a clear preference for the trans isomer, where the N-methylamino group occupies the more sterically favorable equatorial position. The energy difference between the two conformers, often referred to as the A-value for the substituent, is a quantitative measure of this preference. The calculated energy differences can be used to predict the equilibrium constant and compare it with the experimentally determined value from low-temperature NMR.

Transition state calculations can also be performed using these computational methods to determine the energy barrier for the chair-chair interconversion. This involves locating the high-energy twist-boat transition state that connects the two chair conformers. The calculated activation energy can then be compared to the experimental value obtained from DNMR studies.

An in-depth analysis of the stereochemical intricacies of this compound reveals a fascinating interplay of conformational and configurational isomerism. This article delineates the stereochemistry and chirality of this substituted cyclohexane derivative, focusing on its stereogenic centers, diastereomeric relationships, conceptual chiroptical properties, the phenomenon of nitrogen inversion, and general strategies for enantiomeric resolution.

Reaction Mechanisms and Reactivity Profiles of 4 Tert Butyl N Methylcyclohexan 1 Amine Analogs

Mechanistic Studies of Amine-Involving Reactions

The amino group in cyclohexylamine (B46788) analogs can participate in a variety of reactions, with mechanisms that are highly dependent on the substrate's conformation and the reaction conditions.

Nucleophilic Substitution Pathways (S(_N)1 and S(_N)2) of Cyclohexyl Derivatives

Nucleophilic substitution at a cyclohexyl carbon atom can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. The operative mechanism is dictated by factors such as the stability of the potential carbocation intermediate, steric hindrance at the reaction center, and the nature of the leaving group and nucleophile.

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. For cyclohexyl derivatives, this pathway is favored for tertiary substrates or when a stable carbocation can be formed. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate and the stability of the carbocation formed upon departure of the leaving group. Due to the formation of a planar carbocation, the nucleophile can attack from either face, often leading to a mixture of stereoisomers (racemization if the center is chiral).

The S(_N)2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance; it is favored for methyl and primary substrates and is significantly slower for secondary substrates. For S(_N)2 reactions on a cyclohexane (B81311) ring, a strict stereoelectronic requirement must be met: the nucleophile must approach the carbon atom from the side opposite to the leaving group in a "backside attack". This necessitates a 180° anti-periplanar arrangement between the incoming nucleophile, the carbon center, and the leaving group. In a chair conformation, this geometry is only possible if the leaving group occupies an axial position . A leaving group in an equatorial position is sterically hindered from S(_N)2 attack because the path of the incoming nucleophile is blocked by the cyclohexane ring itself. Consequently, even if the conformation with an axial leaving group is less stable, it is the one that undergoes the S(_N)2 reaction.

The presence of a 4-tert-butyl group effectively locks the cyclohexane ring in a specific chair conformation. If a leaving group at the C1 position is cis to the tert-butyl group, it will be forced into an axial position, making it susceptible to S(_N)2 displacement. Conversely, if the leaving group is trans to the tert-butyl group, it will reside in the more stable equatorial position, which severely inhibits the S(_N)2 pathway.

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Pathways for Cyclohexyl Derivatives

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

|---|---|---|

| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization/mixture of stereoisomers | Inversion of configuration |

| Substrate | Favored for 3° > 2° substrates | Favored for Methyl > 1° > 2° substrates |

| Cyclohexane Conformation | Not strictly dependent on leaving group position | Requires an axial leaving group for backside attack |

Role of Protonation and Leaving Group Formation in Amine Reactions

Amines are generally poor leaving groups in nucleophilic substitution reactions because the amide anion (NH(_2)) is a very strong base. For an amine to function as a leaving group, it must first be converted into a more stable, less basic species. This is typically achieved through protonation or quaternization.

Under acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated to form an ammonium salt (R-NH(_3)). This protonated amine is a much better leaving group because its departure results in a stable, neutral ammonia molecule (or a primary/secondary amine). However, direct substitution on a protonated amine can still be challenging.

A more effective strategy involves converting the amine into a quaternary ammonium salt through exhaustive methylation, for example, by reacting it with excess methyl iodide. This creates a positively charged nitrogen atom (R-N(CH(_3))(_3)), which is an excellent leaving group, departing as a stable tertiary amine (N(CH(_3))(_3)). This principle is famously utilized in the Hofmann elimination reaction, an E2 process where the quaternary ammonium salt is treated with a strong base, leading to the formation of an alkene. The large size of the trialkylamine leaving group often directs the elimination to occur at the least sterically hindered β-hydrogen, a phenomenon known as the "Hofmann rule".

Hydrogen Abstraction Mechanisms

Hydrogen abstraction is a key step in many radical-mediated reactions. In the context of 4-tert-butyl-N-methylcyclohexan-1-amine analogs, hydrogen atoms can be abstracted from either a C-H bond or the N-H bond (if present). The site of abstraction is determined by the bond dissociation energy (BDE) of the respective C-H or N-H bonds and the nature of the abstracting radical.

Theoretical studies on alkylcyclohexanes have shown that hydrogen abstraction by radicals occurs most readily at tertiary carbon sites, as the resulting tertiary radical is the most stable. For a 4-tert-butylcyclohexylamine (B1205015) derivative, the C1 position is a tertiary carbon, making the C1-H bond a potential site for abstraction if a leaving group is not present.

Kinetic studies on the reactions of various alkylamines with radicals have revealed distinct selectivity patterns. The rate of hydrogen abstraction can be influenced by steric effects and the ability of the amine to form hydrogen-bonded pre-reaction complexes. For secondary amines like an N-methylcyclohexylamine, abstraction can occur at the N-H bond, the α-C-H bond on the methyl group, or the α-C-H bond on the cyclohexane ring (C1). The relative reactivity depends on the specific radical and reaction conditions, but the α-C-H bonds adjacent to the nitrogen are generally weakened due to the stabilization of the resulting α-aminoalkyl radical.

Reductive Amination Reaction Mechanisms

Reductive amination is a cornerstone method for the synthesis of amines, including this compound. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

The synthesis of a secondary amine like this compound would start with 4-tert-butylcyclohexanone and methylamine. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. This forms a tetrahedral intermediate known as a hemiaminal.

Proton Transfer and Dehydration: The reaction is typically catalyzed by a weak acid. The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H(_2)O). Subsequent elimination of water leads to the formation of a positively charged iminium ion .

Reduction: A reducing agent, present in the reaction mixture, delivers a hydride ion (H) to the electrophilic carbon of the iminium ion. This reduction step yields the final secondary amine product.

Commonly used reducing agents for this "direct" or "in situ" reductive amination include sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (NaBH(OAc)(_3)). These reagents are particularly effective because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion. This selectivity is crucial for the success of the one-pot reaction.

Theoretical Postulations of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the structures and energies of intermediates and transition states in reaction mechanisms.

For reductive amination , DFT studies have confirmed the favorability of the pathway involving an iminium ion intermediate. Calculations show that the transition states for the formation of the imine/iminium ion and its subsequent reduction have lower activation energies compared to the direct reduction of the starting carbonyl compound by reagents like sodium triacetoxyborohydride. This theoretical finding supports the observed selectivity of these reducing agents in the reaction.

In nucleophilic substitution reactions , computational models can be used to analyze the transition states of both S(_N)1 and S(_N)2 pathways. For an S(_N)2 reaction on a cyclohexyl system, calculations can quantify the higher energy barrier for attack on a substrate with an equatorial leaving group compared to one with an axial leaving group, confirming the stereoelectronic requirements.

For radical reactions , theoretical studies can predict the stability of various possible radical intermediates. For instance, in a photocatalyzed [4 + 2] cycloaddition used to form functionalized cyclohexylamine derivatives, mechanistic proposals involve the formation of an initial amino radical cation, which then rearranges to a more stable benzyl radical cation intermediate before proceeding with the reaction. These postulated intermediates are supported by computational modeling of their structures and relative energies.

Advanced Spectroscopic Characterization for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, their connectivity, and spatial relationships, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the number of different proton environments, their electronic state, and the connectivity between neighboring protons. For 4-tert-butyl-N-methylcyclohexan-1-amine, distinct signals are expected for the tert-butyl group, the N-methyl group, the methine proton at the C1 position, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The conformationally locked chair means that axial and equatorial protons on the ring are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.

Key expected features include:

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 0.8-1.0 ppm).

A singlet for the three protons of the N-methyl group. Its chemical shift would be influenced by the amine functionality, expected around 2.2-2.5 ppm.

A signal for the methine proton at C1 (the carbon bearing the amino group). Its chemical shift and multiplicity are highly dependent on the isomer (cis or trans). In the trans isomer, this proton would be axial and appear as a multiplet with large axial-axial couplings. In the cis isomer, it would be equatorial and have smaller axial-equatorial and equatorial-equatorial couplings.

A series of complex multiplets for the eight cyclohexane ring protons (C2, C3, C5, C6), which would be spread over the 1.0-2.2 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -C(CH₃)₃ | 0.8 - 1.0 | Singlet (s) |

| Cyclohexane -CH₂- | 1.0 - 2.2 | Multiplets (m) |

| -NH-CH₃ | 2.2 - 2.5 | Singlet (s) |

| Cyclohexane -CH-NH | 2.5 - 3.2 | Multiplet (m) |

| -NH- | Variable | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the N-methyl carbon, the two carbons of the tert-butyl group (quaternary and methyl), and the four unique carbons of the substituted cyclohexane ring (C1, C4, C2/C6, and C3/C5). The chemical shift of C1 would be significantly influenced by the attached nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~27 |

| -NH-C H₃ | ~30-35 |

| -C (CH₃)₃ | ~32 |

| C3 / C5 | ~25-30 |

| C2 / C6 | ~35-40 |

| C4 | ~47 |

| C1 | ~55-60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edue-bookshelf.de It would show correlations between the C1 proton and the protons on C2 and C6, and sequentially around the cyclohexane ring, confirming the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This allows for the unambiguous assignment of protonated carbons, for example, linking the methine proton signal at C1 to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduprinceton.edu It is crucial for connecting different parts of the molecule. Key correlations would include the N-methyl protons to the C1 carbon and the tert-butyl protons to the C4 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. It is the definitive NMR method for determining the cis/trans stereochemistry. For example, in the trans isomer, the axial C1 proton would show a NOE correlation to the axial protons at C3 and C5. In the cis isomer, the equatorial C1 proton would show correlations to the equatorial protons at C2 and C6.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₁₁H₂₅N), the nominal molecular weight is 171 amu. As it contains a single nitrogen atom, its molecular ion peak (M⁺) is expected at an odd m/z value of 171, consistent with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the C-N bond, resulting in a stable, resonance-stabilized iminium cation. libretexts.org Other significant fragmentation pathways for this molecule would include:

Loss of the tert-butyl group: A prominent peak would be expected at m/z 114 (M-57), resulting from the cleavage of the bulky tert-butyl group.

α-Cleavage: Cleavage of the C1-C2 or C1-C6 bond would lead to the formation of a stable iminium ion. This is often the base peak in the spectrum of secondary amines. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 171 | [C₁₁H₂₅N]⁺ | Molecular Ion (M⁺) |

| 156 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 86/58 | [C₅H₁₂N]⁺ / [C₃H₈N]⁺ | α-Cleavage (ring opening) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The spectrum of this compound, a secondary amine, would be characterized by specific absorption bands.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H (sp³ Alkanes) | Stretch | 2850 - 2970 | Strong |

| N-H | Bend | 1560 - 1640 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H bond of the secondary amine. Strong absorptions just below 3000 cm⁻¹ are definitive for the C-H bonds of the cyclohexane and alkyl groups.

X-ray Diffraction Analysis for Solid-State Molecular Architecture (Applicable to Crystalline Forms or Analogs)

X-ray diffraction on a single crystal provides the most unambiguous and precise structural information, including bond lengths, bond angles, and the absolute conformation and configuration of a molecule in the solid state. While a crystal structure for this compound is not publicly available, this technique would be the ultimate arbiter of its three-dimensional architecture if a suitable crystal could be grown.

Analysis of crystalline derivatives of related compounds, such as cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, illustrates the power of this method. researchgate.net For such a compound, X-ray analysis provides precise data on:

Unit Cell Dimensions: The fundamental parameters (a, b, c, α, β, γ) that define the repeating crystalline lattice.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise location of every atom in the molecule.

For this compound, an X-ray structure would definitively confirm the chair conformation of the cyclohexane ring, the equatorial position of the bulky tert-butyl group, and the relative cis or trans orientation of the N-methylamino group, leaving no structural ambiguity.

Applications As a Synthetic Intermediate and in Advanced Material Design

Derivatization to More Complex Chemical Entities and Analogs

The secondary amine group in 4-tert-butyl-N-methylcyclohexan-1-amine serves as a reactive handle for a variety of chemical transformations, allowing for its elaboration into more complex molecular structures. Standard organic reactions can be employed to modify this amine, leading to a diverse range of derivatives.

Key Derivatization Reactions:

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. For instance, treatment with acetyl chloride would produce N-(4-tert-butylcyclohexyl)-N-methylacetamide. These amide derivatives can exhibit different solubility profiles and biological activities compared to the parent amine.

Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides.

Arylation: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and could be employed to arylate the secondary amine, leading to N-aryl-N-methyl-4-tert-butylcyclohexylamines. These arylated derivatives are common scaffolds in medicinal chemistry.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates would result in the formation of substituted ureas and thioureas, respectively. These functional groups are prevalent in pharmacologically active compounds.

The synthesis of such derivatives allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which is a crucial aspect of drug discovery and materials science.

| Reactant | Product Class | Potential Application Area |

| Acyl Halides / Anhydrides | Amides | Medicinal Chemistry, Polymer Science |

| Alkyl Halides | Tertiary Amines | Catalysis, Organic Synthesis |

| Aryl Halides (with catalyst) | N-Aryl Amines | Medicinal Chemistry, Materials Science |

| Isocyanates / Isothiocyanates | Ureas / Thioureas | Medicinal Chemistry, Agrochemicals |

Role in the Synthesis of Chiral Building Blocks and Ligands

Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, often serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. While specific applications of this compound in this context are not extensively reported, its structural features suggest potential utility.

The stereochemistry of the cyclohexane (B81311) ring, influenced by the bulky tert-butyl group, can be exploited in diastereoselective reactions. If the starting amine is resolved into its individual enantiomers, it can be used to introduce chirality into new molecules.

Potential Roles in Asymmetric Synthesis:

Chiral Auxiliaries: An enantiomerically pure form of the amine could be attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Chiral Ligands: The nitrogen atom can coordinate to a metal center. By incorporating other coordinating groups or by using the inherent chirality of the molecule, it could serve as a ligand in asymmetric catalysis, for example, in asymmetric hydrogenation or C-C bond-forming reactions. The steric bulk of the tert-butyl group could play a significant role in creating a specific chiral environment around the metal center.

The development of new chiral ligands is an active area of research, and bulky, conformationally restricted amines like this compound are attractive candidates for exploration.

Integration into Cyclohexane-Based Scaffolds for Diverse Organic Syntheses

The cyclohexane ring is a common motif in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. The 4-tert-butylcyclohexyl moiety provides a rigid and lipophilic scaffold that can be functionalized in various ways.

Examples of Integration Strategies:

| Synthetic Strategy | Resulting Scaffold | Potential Utility |

| Amide bond formation with dicarboxylic acids | Polyamides or macrocycles | Polymer chemistry, Supramolecular chemistry |

| Reductive amination with aldehydes/ketones | More complex amines | Medicinal chemistry |

| Multi-component reactions | Highly functionalized molecules | Drug discovery |

Utility in the Preparation of Advanced Chemical Substances

The unique combination of a bulky, conformationally rigid aliphatic ring and a reactive secondary amine suggests that this compound could be a valuable building block for advanced chemical substances.

In the field of materials science, molecules with well-defined three-dimensional structures are often sought after for the construction of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The 4-tert-butylcyclohexyl group can act as a rigid core, and the amine functionality allows for the attachment of chromophores or other functional units.

Furthermore, in the development of agrochemicals and specialty chemicals, the introduction of a bulky, lipophilic group like the 4-tert-butylcyclohexyl moiety can enhance the efficacy and environmental persistence of the final product.

While specific, documented examples of the utility of this compound in the preparation of advanced chemical substances are scarce in the current literature, its structural characteristics make it a promising candidate for future research and development in these areas.

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-methylcyclohexan-1-amine?

A common method involves reductive amination of 4-tert-butylcyclohexanone with methylamine. This reaction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a palladium catalyst under controlled pH conditions. For example, reductive amination protocols for structurally similar cyclohexylamines (e.g., N-methylcyclohexylamine) are well-documented . Purification via fractional distillation or column chromatography is recommended to achieve >99% purity.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of NMR spectroscopy (¹H and ¹³C), IR spectroscopy , and mass spectrometry :

- ¹H NMR : Signals for tert-butyl protons (δ ~1.2 ppm, singlet) and axial/equatorial protons on the cyclohexane ring (split due to chair conformation).

- ¹³C NMR : Distinct peaks for the tert-butyl carbon (δ ~28-30 ppm) and the methylamine group (δ ~40-45 ppm).

- IR : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- MS : Molecular ion peak at m/z 183 (C₁₁H₂₃N⁺). These methods align with characterization practices for analogous amines .

Q. What safety precautions are necessary when handling this compound?

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention .

- Skin contact : Wear gloves and lab coats; wash thoroughly with soap and water.

- Waste disposal : Segregate and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the tert-butyl group influence the conformational dynamics of the cyclohexane ring?

The bulky tert-butyl group adopts an equatorial position in the chair conformation to minimize steric strain, forcing the N-methyl group into an axial orientation. This steric effect can be studied using dynamic NMR or computational methods (e.g., DFT calculations). Conformational analysis of trans-3-ethylcyclohexanamine provides a comparative framework .

Q. What are the challenges in optimizing enantioselective synthesis of this compound?

Enantioselectivity is hindered by the lack of chiral centers in the parent structure. However, introducing a chiral auxiliary or using asymmetric catalytic reductive amination (e.g., with chiral ruthenium catalysts) could be explored. Refer to methodologies for similar amines, such as N-ethyl-1-phenylcyclohexan-1-amine, where stereochemical control is critical for biological activity .

Q. How can this amine be functionalized for use in drug discovery or materials science?

- N-Alkylation : React with alkyl halides to create quaternary ammonium salts.

- Schiff base formation : Condense with carbonyl compounds to generate imines for coordination chemistry.

- Cross-coupling : Utilize Buchwald-Hartwig amination to introduce aryl groups. These strategies are analogous to those applied in synthesizing complex sulfonamides and triazole derivatives .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and GC-MS?

- HPLC : Use a polar stationary phase (e.g., C18) with UV detection (λ ~254 nm).

- GC-MS : Optimize column temperature to prevent decomposition of the amine. Discrepancies often arise from thermal instability in GC or ionization efficiency in MS . Cross-validate with ¹H NMR integration and elemental analysis .

Methodological Notes

- Stereochemical considerations : The tert-butyl group’s steric bulk may require tailored reaction conditions to avoid side reactions (e.g., steric hindrance in nucleophilic substitutions) .

- Computational modeling : Tools like Gaussian or ORCA can predict conformational energies and reaction pathways, aiding in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.